(6-Fluoro-4-((4-fluorophenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

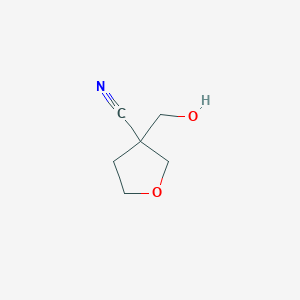

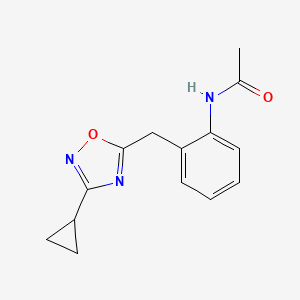

“(6-Fluoro-4-((4-fluorophenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone” is a chemical compound with the molecular formula C22H22F2N2O3S and a molecular weight of 432.48 . It is used for research purposes .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “this compound”, often involves chemical modification of the quinoline skeleton . This can result in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The compound also contains fluorine atoms at specific positions, which can result in a remarkable improvement of its properties .Chemical Reactions Analysis

Quinoline derivatives, including “this compound”, exhibit various chemical reactions. For instance, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular formula C22H22F2N2O3S and a molecular weight of 432.48 .Wissenschaftliche Forschungsanwendungen

Spectroscopic Properties and Structural Analysis

- The spectroscopic properties, including electronic absorption, excitation, and fluorescence of related quinolinyl(phenyl)methanones, were studied, revealing dual fluorescence in various solvents and significant effects of substitution patterns on molecular orbital energies. These insights can aid in designing molecules with desired electronic and optical properties (Al-Ansari, 2016).

Antitumor and Antiproliferative Activities

- Certain 2-anilino-3-aroylquinolines, closely related structurally, demonstrated remarkable antiproliferative activity against various human cancer cell lines, indicating the potential of these compounds in cancer research. The mechanisms of action include inhibition of tubulin polymerization and induction of apoptosis (Srikanth et al., 2016).

Fluorescent Labeling and Biomedical Analysis

- Novel fluorophores derived from quinolinones, exhibiting strong fluorescence across a wide pH range in aqueous media, were identified. These compounds' stability and fluorescence characteristics make them suitable for use as fluorescent labeling reagents in biomedical analysis (Hirano et al., 2004).

Antimicrobial and Antimalarial Agents

- Synthesis and evaluation of quinoline derivatives for antimicrobial and antimalarial activities have been explored. These studies highlight the potential of quinoline-based compounds as therapeutic agents against infectious diseases (Parthasaradhi et al., 2015).

Amylolytic Agents

- Fluorine-containing quinoline-4-carboxylic acids and related compounds were synthesized and showed activity against Aspergillus fungi as amylolytic agents. This research suggests the utility of these compounds in developing new antifungal treatments (Makki et al., 2012).

Proton Exchange Membranes

- Sulfonated poly(arylene ether sulfone) copolymers, involving sulfonylquinoline units, were developed for fuel cell applications, demonstrating high proton conductivity and suitability as polyelectrolyte membrane materials (Kim et al., 2008).

Wirkmechanismus

The mechanism of action of quinoline derivatives is often related to their ability to inhibit bacterial DNA-gyrase and type IV topoisomerase . This unique mechanism of action allows quinoline derivatives to be used for the treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of quinoline derivatives like “(6-Fluoro-4-((4-fluorophenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone” could involve further exploration of their therapeutic potential. Given their unique mechanism of action and wide range of biological activities, these compounds could be further developed and optimized for various medical applications .

Eigenschaften

IUPAC Name |

[6-fluoro-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F2NO3S/c1-14-2-4-15(5-3-14)22(27)20-13-26-21-11-8-17(25)12-19(21)23(20)30(28,29)18-9-6-16(24)7-10-18/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTIDUQJVJUWRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2814689.png)

![(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2814695.png)

![1,9-dimethyl-4-oxo-N-(4-(phenylamino)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2814697.png)

![[3-[(4-methoxybenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 4-methoxybenzoate](/img/structure/B2814698.png)

![2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2814699.png)

![N-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]cyclopentanamine](/img/structure/B2814700.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2814701.png)

![N-(3,4-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2814702.png)

![2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide](/img/structure/B2814710.png)